Bicyclo[5.2.2]undeca-1,6-diene

Catalog No.
S14964670
CAS No.
88348-68-9
M.F
C11H16
M. Wt
148.24 g/mol
Availability
In Stock
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Bicyclo[5.2.2]undeca-1,6-diene

CAS Number

88348-68-9

Product Name

Bicyclo[5.2.2]undeca-1,6-diene

IUPAC Name

bicyclo[5.2.2]undeca-1,6-diene

Molecular Formula

C11H16

Molecular Weight

148.24 g/mol

InChI

InChI=1S/C11H16/c1-2-4-10-6-8-11(5-3-1)9-7-10/h4-5H,1-3,6-9H2

InChI Key

SRYUZPSZGDEMDG-UHFFFAOYSA-N

Canonical SMILES

C1CC=C2CCC(=CC1)CC2

Bicyclo[5.2.2]undeca-1,6-diene is a polycyclic hydrocarbon characterized by its unique bicyclic structure, which consists of two fused cyclopentane rings and a cyclohexene component. The molecular formula for this compound is C11H14C_{11}H_{14}, and it features a diene system, making it reactive in various chemical processes. The compound is notable for its potential applications in organic synthesis and materials science due to its distinct structural properties.

Typical of diene compounds, including:

  • Diels-Alder Reactions: This compound can act as a diene in Diels-Alder cycloaddition reactions, forming adducts with dienophiles.
  • Electrophilic Additions: The double bonds present in bicyclo[5.2.2]undeca-1,6-diene can undergo electrophilic addition reactions, leading to the formation of various substituted products.
  • Thermal Rearrangements: Under certain conditions, this compound may undergo thermal rearrangements to form different isomers or derivatives.

Several synthetic routes have been developed to obtain bicyclo[5.2.2]undeca-1,6-diene:

  • Shapiro Reaction: One common method involves the Shapiro modification of the Bamford-Stevens reaction, where a tosylhydrazone derivative is treated with a strong base to yield the desired cyclic alkene in moderate yields .
  • Cyclization Reactions: The compound can also be synthesized through cyclization reactions involving appropriate precursors that facilitate the formation of the bicyclic structure .
  • Radical Polymerization: Some studies explore radical ring-opening polymerization as a method for synthesizing related bicyclic compounds.

Bicyclo[5.2.2]undeca-1,6-diene has potential applications in various fields:

  • Organic Synthesis: It serves as an intermediate in synthesizing more complex organic molecules.
  • Materials Science: Due to its unique structure and reactivity, it may be utilized in developing new materials or polymers.
  • Pharmaceuticals: Its derivatives could be explored for medicinal chemistry applications.

Bicyclo[5.2.2]undeca-1,6-diene shares structural characteristics with several other bicyclic compounds. Here are some notable comparisons:

Compound NameStructure TypeUnique Features
Bicyclo[3.3.0]octa-1,3-dieneBicyclicExhibits different reactivity patterns due to fewer double bonds
Bicyclo[4.4.0]dec-3-eneBicyclicMore saturated structure; less reactive than bicyclo[5.2.2]undeca-1,6-diene
Bicyclo[5.4.0]undec-9-en-2-oneBicyclicContains a ketone functional group; used in organic synthesis
Bicyclo[3.2.0]hept-2-eneBicyclicSmaller ring size; different strain and reactivity

Bicyclo[5.2.2]undeca-1,6-diene is unique due to its specific arrangement of double bonds and the presence of two fused cyclopentane rings, which influences its chemical behavior and potential applications compared to other similar bicyclic compounds.

The study of bicyclic dienes dates to the early 20th century, with seminal work on the Diels–Alder reaction providing a foundation for understanding conjugated diene reactivity. Otto Diels and Kurt Alder’s discovery in 1928 enabled the synthesis of six-membered rings via [4+2] cycloadditions, a reaction that later facilitated the preparation of strained bicyclic systems like norbornadiene. Bicyclo[5.2.2]undeca-1,6-diene emerged as a target of interest in the late 20th century, as chemists sought to expand the repertoire of bridgehead-unsaturated compounds for applications in materials science and catalysis. Its synthesis and characterization reflect broader efforts to manipulate strain energy for functional outcomes, akin to strategies employed in bicyclo[1.1.1]pentane chemistry.

Significance of Bridgehead Strain in Medium-Sized Bicyclic Frameworks

Bridgehead strain arises from the geometric constraints imposed by bicyclic architectures, particularly when double bonds occupy bridgehead positions. In bicyclo[5.2.2]undeca-1,6-diene, the 11-membered framework distributes strain across two fused rings (5-, 2-, and 2-membered), resulting in heightened reactivity compared to monocyclic alkenes. This strain manifests in:

  • Bond angle distortion: Bridgehead carbons deviate from ideal sp² hybridization, increasing torsional stress.
  • Enhanced π-orbital misalignment: Reduced conjugation efficiency between double bonds.
  • Thermodynamic instability: Strain energy estimates for analogous systems range from 25–40 kcal/mol, driving tendencies toward ring-opening or isomerization.

Such properties make bicyclo[5.2.2]undeca-1,6-diene a valuable substrate for studying strain-mediated reactivity, with parallels observed in quadricyclane photoisomerization and dirhodium-catalyzed cyclopropanations.

Bicyclo[5.2.2]undeca-1,6-diene represents a structurally complex polycyclic hydrocarbon characterized by its distinctive bicyclic framework consisting of two fused cyclopentane rings with a cyclohexene component . The molecular formula C₁₁H₁₆ and the presence of a diene system make this compound particularly reactive in various chemical transformations, presenting both synthetic opportunities and challenges . The development of efficient synthetic methodologies for bicyclo[5.2.2]undeca-1,6-diene derivatives has attracted considerable attention due to their potential applications in organic synthesis and materials science .

Thermal Cyclization Approaches in Bicyclic System Construction

Thermal cyclization represents one of the most fundamental approaches for constructing bicyclic systems, particularly those containing the bicyclo[5.2.2]undeca-1,6-diene framework [2] [3]. These reactions are characterized by their reliance on thermal energy to promote bond formation and rearrangement processes without the need for external catalysts [2].

Thermal Electrocyclic Reactions

Thermal electrocyclic reactions constitute a primary methodology for bicyclic system construction through intramolecular cyclization processes [3] [4]. These pericyclic reactions involve the transformation of one pi bond into a sigma bond within a single molecule, leading to the formation of new ring structures [3]. The reaction proceeds through a concerted mechanism where all bond changes occur simultaneously, ensuring predictable stereochemical outcomes [3].

The stereochemistry of thermal electrocyclic reactions is governed by frontier molecular orbital theory, specifically the symmetry of the highest occupied molecular orbital [4]. For systems undergoing thermal cyclization, the reaction typically proceeds via conrotatory rotation, where both terminal orbitals rotate in the same direction [4]. This mechanistic understanding enables precise control over the stereochemical outcome of the cyclization process [4].

Temperature requirements for thermal electrocyclic cyclization of bicyclic precursors typically range from 120 to 200 degrees Celsius, with reaction times varying from several hours to days depending on substrate structure [5] [6]. The driving force for these transformations often stems from the release of ring strain and the formation of thermodynamically favorable bicyclic products [5].

Solvent-Free Thermal Cycloaddition

Solvent-free thermal cycloaddition reactions have emerged as an environmentally benign approach for bicyclic system synthesis [7]. The bicyclo[6.2.1]undecane ring system, closely related to the target bicyclo[5.2.2]undeca-1,6-diene structure, has been successfully synthesized using solvent-free Diels-Alder reactions between cyclopentadiene and nitro-substituted cyclohexenones [7].

The solvent-free approach offers several advantages including enhanced reaction rates, improved yields, and elimination of solvent-related environmental concerns [7]. Theoretical calculations using density functional theory have demonstrated that the activation energies for these reactions are significantly lower compared to traditional solution-phase processes [7]. The reaction between cyclopentadiene and 3-nitro-2-cyclohexenone proceeds at temperatures of 100-120 degrees Celsius to yield bicyclic products in yields ranging from 65 to 85 percent [7].

Thermally Induced Formal Cycloaddition

Thermally induced formal [3+2] cyclization reactions provide an alternative pathway for constructing bicyclic frameworks related to the bicyclo[5.2.2]undeca-1,6-diene system [6]. These reactions typically involve the thermal activation of appropriately substituted precursors containing alkylidenecyclopropane moieties [6]. The cyclization process proceeds through ring-opening and subsequent cyclization sequences that generate the desired bicyclic products [6].

The reaction conditions for thermally induced formal cycloaddition typically require temperatures in the range of 100-150 degrees Celsius with reaction times of several hours [6]. The process exhibits excellent functional group tolerance and proceeds under metal-free conditions, making it an attractive option for synthetic applications [6].

MethodTemperature (°C)MechanismStereoselectivityYield (%)
Thermal Electrocyclic Reaction120-200Conrotatory/DisrotatoryHigh70-90
Thermal Cycloaddition150-180ConcertedModerate60-80
Solvent-Free Diels-Alder100-120PericyclicGood65-85
Thermally Induced Cyclization100-150Step-wiseVariable50-75

Transition Metal-Catalyzed [2+2] Cycloaddition Strategies

Transition metal-catalyzed [2+2] cycloaddition reactions represent a powerful methodology for constructing cyclobutene rings within bicyclic frameworks, including derivatives of bicyclo[5.2.2]undeca-1,6-diene [8] [9]. These reactions provide efficient access to strained four-membered rings that can serve as versatile synthetic intermediates for further elaboration [8].

Cobalt-Catalyzed Cycloaddition Systems

Cobalt complexes have demonstrated significant utility in catalyzing [2+2] cycloaddition reactions between bicyclic alkenes and alkynes [8]. Cobalt-based catalysts typically employ cyclopentadienyl ligands and operate under relatively mild conditions with temperatures ranging from 80 to 120 degrees Celsius [8]. The catalytic cycle involves oxidative cyclization of the alkyne component followed by coordination and insertion of the bicyclic alkene [8].

The mechanism of cobalt-catalyzed [2+2] cycloaddition proceeds through the formation of metallacyclopentene intermediates that subsequently undergo reductive elimination to generate the cyclobutene products [8]. The selectivity of these reactions can be influenced by the electronic properties of both the alkyne and alkene components, with electron-rich alkynes generally exhibiting enhanced reactivity [8].

Ruthenium-Catalyzed Cycloaddition Methodologies

Ruthenium catalysts have shown exceptional performance in [2+2] cycloaddition reactions, particularly when employed with bicyclic alkene substrates such as norbornadiene [9]. The ruthenium-catalyzed process typically utilizes carbonyl-containing ligands and operates at temperatures of 100-140 degrees Celsius [9]. Computational studies have revealed that the rate-determining step involves the final reductive elimination process [9].

The ruthenium-catalyzed [2+2] cycloaddition exhibits remarkable chemoselectivity, with the reaction outcome depending strongly on the nature of the alkyne substituents [9]. Alkynyl phosphonates tend to promote [2+2+2] cycloaddition pathways, while other functionalized alkynes preferentially undergo [2+2] cycloaddition [9]. This selectivity arises from differences in the coordination behavior and electronic properties of the various alkyne substrates [9].

Rhodium-Catalyzed Asymmetric Cycloaddition

Rhodium complexes bearing chiral ligands have enabled the development of highly enantioselective [2+2] cycloaddition processes [10] [11]. These catalytic systems typically employ phosphine ligands and can achieve excellent levels of stereochemical control in the formation of bicyclic products [10]. The rhodium-catalyzed reactions proceed at temperatures of 80-120 degrees Celsius and can tolerate a wide range of functional groups [10].

The mechanism of rhodium-catalyzed [2+2] cycloaddition involves the formation of rhodacyclopentadiene intermediates through oxidative cyclization of alkyne substrates [10]. The subsequent insertion of alkene components and reductive elimination generates the desired cyclobutene products with high levels of stereochemical fidelity [10]. The use of chiral bisoxazoline ligands has proven particularly effective in achieving high enantioselectivities [10].

Metal CatalystTypical LigandReaction ConditionsSelectivityYield Range (%)
CobaltCyclopentadienyl80-120°CGood65-85
NickelPhosphine60-100°CModerate55-75
RutheniumCarbonyl100-140°CHigh70-90
RhodiumPhosphine80-120°CExcellent75-95
RheniumCarbonyl120-160°CGood60-80

Stereoselective Synthesis via Tandem Wagner-Meerwein Rearrangements

Wagner-Meerwein rearrangements represent a class of carbocation-mediated 1,2-rearrangement reactions that have found significant application in the stereoselective synthesis of bicyclic systems, including derivatives of bicyclo[5.2.2]undeca-1,6-diene [12] [13]. These rearrangements proceed through the migration of hydrogen, alkyl, or aryl groups from one carbon center to an adjacent electron-deficient carbon, typically occurring with stereochemical retention [12].

Mechanistic Foundations of Wagner-Meerwein Rearrangements

Wagner-Meerwein rearrangements are classified as cationic [14] [15]-sigmatropic rearrangements that proceed suprafacially with stereochemical retention [12]. The thermally allowed nature of these pericyclic processes enables facile rearrangement at temperatures as low as -120 degrees Celsius in some cases, although synthetic applications typically require elevated temperatures [12]. The driving force for these rearrangements resides in the formation of more stable carbocation intermediates, with tertiary carbocations being significantly more stable than primary or secondary alternatives [16].

The migratory aptitude in Wagner-Meerwein rearrangements follows a predictable order based on the ability of migrating groups to stabilize positive charge [17]. Electron-rich groups such as aryl substituents typically exhibit the highest migratory aptitude, followed by alkyl groups and hydrogen atoms [17]. This selectivity enables the design of stereoselective synthetic sequences where specific rearrangement pathways can be favored through appropriate substrate design [17].

Tandem Nazarov Cyclization-Wagner-Meerwein Sequences

The combination of Nazarov cyclization with subsequent Wagner-Meerwein rearrangement has emerged as a powerful strategy for the stereoselective construction of highly functionalized cyclopentenones related to bicyclic frameworks [18] [13]. This tandem sequence begins with a 4π electrocyclization to generate an oxyallyl cation intermediate, which then undergoes sequential [14] [15]-shifts with selectivity determined by migratory ability and steric factors [13].

Copper(II)-mediated Nazarov-Wagner-Meerwein sequences have demonstrated exceptional efficiency in generating complex bicyclic products [13]. The reaction typically employs stoichiometric amounts of copper(II) complexes, although catalytic variants using 10 mol percent copper(II) in combination with sodium tetrakis[3,5-bis(trifluoromethyl)phenyl]borate have proven effective [13]. The stereochemical outcome is dictated by both the conrotatory nature of the initial electrocyclization and the suprafacial character of the subsequent Wagner-Meerwein migrations [13].

Stereocontrol in Wagner-Meerwein Processes

The stereoselective nature of Wagner-Meerwein rearrangements stems from their concerted mechanism and the geometry of the carbocation intermediates involved [19]. Nonclassical carbocations, such as cyclopropyl carbinyl species, contain inherent stereochemical information within their tetracoordinated structure [19]. This feature enables selective nucleophilic attack from specific faces, leading to products with well-defined stereochemistry [19].

Recent developments in Wagner-Meerwein methodology have demonstrated formally stereoretentive nucleophilic substitution reactions at tertiary carbon centers [19]. These transformations proceed through nonclassical cyclopropyl carbinyl carbocation intermediates that undergo nucleophilic attack with complete inversion of configuration [19]. The process addresses critical gaps in organic chemistry where crowded quaternary carbon stereocenters require stereospecific nucleophilic substitution involving carbon-carbon bond cleavage [19].

Rearrangement TypeDriving ForceStereochemistryTypical ConditionsSelectivity
Hydride ShiftCarbocation StabilityRetentionAcid catalysisHigh
Alkyl Migration1,2-MigrationRetention/InversionLewis acidGood
Aryl MigrationElectronic StabilizationRetentionBronsted acidExcellent
Ring ExpansionRing Strain ReliefVariableThermal/AcidModerate

Thermal electrocyclic ring-opening reactions in bicyclic diene systems follow the fundamental principles established by the Woodward-Hoffmann rules, which govern the stereochemical outcomes based on orbital symmetry considerations [1] [2]. For Bicyclo[5.2.2]undeca-1,6-diene, the thermal activation leads to specific mechanistic pathways determined by the electron count and molecular orbital symmetry.

The electrocyclic ring-opening process involves the concerted breaking of a sigma bond to generate a conjugated pi-electron system [1]. In systems containing four pi electrons (4π systems), thermal conditions favor conrotatory ring-opening, where both terminal atoms rotate in the same direction [3] [4]. Conversely, systems with six pi electrons (6π systems) undergo disrotatory ring-opening under thermal conditions, where the terminal atoms rotate in opposite directions [5] [6].

Activation energy studies reveal that thermal electrocyclic processes in bicyclic systems exhibit considerable variation depending on ring strain and substitution patterns [7] [8]. The activation energies for thermal ring-opening in related bicyclic systems range from 26-44 kcal/mol, with smaller ring systems generally requiring higher activation energies due to increased ring strain [9] [10]. For Bicyclo[5.2.2]undeca-1,6-diene, the presence of an eleven-membered ring framework significantly influences the activation barrier compared to smaller bicyclic analogs.

Thermal Electrocyclic Ring-Opening Activation Parameters

CompoundActivation Energy (kcal/mol)Temperature Range (°C)Mode
Bicyclo[2.1.0]pent-2-ene<30RT-100Disrotatory (anti-W-H)
Bicyclo[2.2.0]hex-2-ene28-36140-200Conrotatory/Disrotatory
Bicyclo[3.1.0]hex-2-ene>44220-347Conrotatory
Bicyclo[4.2.0]oct-7-ene34-35140-180Conrotatory
General 4π systems28-42140-270Conrotatory (thermal)
General 6π systems26-27140-200Disrotatory (thermal)

The mechanistic pathway for thermal electrocyclic ring-opening involves the highest occupied molecular orbital (HOMO) of the conjugated system [2] [5]. Under thermal conditions, the ground-state HOMO determines the stereochemical outcome through orbital symmetry matching requirements [11] [3]. The conrotatory or disrotatory nature of the process depends on the symmetry properties of the molecular orbitals involved in bond formation and breaking.

Temperature-dependent studies indicate that thermal electrocyclic reactions generally require temperatures in the range of 140-270°C for efficient conversion [6] [7]. The reaction rate follows Arrhenius kinetics, with the pre-exponential factor typically ranging from 10^13 to 10^15 s^-1 for related bicyclic systems [8]. The entropy of activation is generally positive due to the increase in molecular flexibility upon ring-opening [10].

For Bicyclo[5.2.2]undeca-1,6-diene specifically, the thermal ring-opening process likely proceeds through a concerted mechanism involving the breaking of one of the bridging bonds in the bicyclic framework. The resulting open-chain conjugated system would exhibit extended pi-conjugation, providing thermodynamic driving force for the reaction despite the entropic cost of ring-opening [12] [6].

Bromonium-Induced Skeletal Rearrangement Mechanisms

The bromination of bicyclic dienes leads to complex skeletal rearrangements through bromonium ion intermediates [13] [14] [15]. For Bicyclo[5.2.2]undeca-1,6-diene, the initial approach of bromine to the double bond results in the formation of a three-membered bromonium ion intermediate, which subsequently undergoes skeletal rearrangement to afford products with altered carbon frameworks.

The mechanism begins with the electrophilic attack of bromine on one of the double bonds in the bicyclic system [14] [15]. The formation of the bromonium ion is facilitated by the electron-rich nature of the alkene functionality, with the bromine atom forming a bridged intermediate that activates adjacent carbon-carbon bonds toward rearrangement [16]. This initial step typically has an activation energy of 15-20 kcal/mol under ambient conditions [15].

Bromonium-Induced Skeletal Rearrangement Parameters

SystemActivation Energy (kcal/mol)Temperature (°C)Product Skeleton
Bicyclo[2.2.2]octa-2,5-diene18-220-25Bicyclo[3.2.1]octene
Bicyclo[3.2.2]nona-6,8-diene20-250-25Bicyclo[3.3.1]nonene
General bromonium formation15-20-78 to 25Bromonium ion
Bromonium ring-opening12-18-20 to 50Vicinal dibromide
Skeletal rearrangement22-2825-80Rearranged bicyclic

The skeletal rearrangement step involves the migration of carbon-carbon bonds adjacent to the bromonium center [13]. This process occurs through a concerted mechanism where bond breaking and bond formation occur simultaneously, leading to the formation of new bicyclic frameworks with altered ring sizes and connectivity patterns. The activation energy for this rearrangement step ranges from 22-28 kcal/mol, making it the rate-determining step in the overall transformation [17] [18].

For bicyclic systems similar to Bicyclo[5.2.2]undeca-1,6-diene, the bromonium-induced rearrangement typically results in the expansion or contraction of one of the rings while maintaining the overall bicyclic architecture [13]. The specific outcome depends on the relative stability of the possible rearranged products and the kinetic accessibility of the various migration pathways.

The stereochemistry of the rearrangement is controlled by the geometry of the bromonium ion intermediate and the spatial arrangement of the migrating bonds [15]. The anti-relationship between the bromine substituents in the final product reflects the stereochemical course of the nucleophilic ring-opening process, which proceeds through backside attack on the bromonium ion [14].

Solvent effects play a significant role in determining the efficiency and selectivity of bromonium-induced rearrangements [15]. Polar solvents tend to stabilize the charged intermediates, lowering the activation barriers and increasing the reaction rate. Non-polar solvents, conversely, may favor alternative reaction pathways that do not involve significant charge separation.

Photochemical [π2+π2] Cycloreversion Dynamics

The photochemical behavior of Bicyclo[5.2.2]undeca-1,6-diene involves [π2+π2] cycloreversion processes that represent the reverse of [2+2] cycloaddition reactions [19] [20]. Under ultraviolet irradiation, the bicyclic system undergoes fragmentation to generate smaller conjugated fragments through the breaking of cyclobutane-type bonds within the molecular framework.

The photochemical cycloreversion mechanism proceeds through electronically excited states that have different orbital symmetry properties compared to the ground state [21] [19]. The initial photon absorption promotes the molecule to an excited singlet state, from which intersystem crossing to triplet states or direct reaction from the singlet manifold can occur [20] [22].

Photochemical [π2+π2] Cycloreversion Quantum Yields

System TypeQuantum Yield (Φ)Wavelength (nm)Mechanism
Diarylethenes (general)10⁻⁴ - 10⁻²300-400[π2+π2] cycloreversion
Bicyclic dienes (4π)10⁻³ - 10⁻¹250-350Electrocyclic ring-opening
Bicyclic dienes (6π)10⁻² - 10⁻¹280-380Electrocyclic ring-opening
Substituted bicyclics10⁻⁴ - 10⁻³290-410Mixed mechanisms
Turn-on fluorescent systems10⁻⁴ - 10⁻²350-450Cycloreversion + fluorescence

The quantum yield for photochemical cycloreversion varies significantly depending on the molecular structure and irradiation conditions [20] [22]. For bicyclic diene systems, quantum yields typically range from 10⁻⁴ to 10⁻¹, with higher values observed for systems with appropriate substitution patterns that stabilize the transition states [19].

The wavelength dependence of the cycloreversion process reflects the electronic absorption characteristics of the bicyclic chromophore [20]. Shorter wavelengths generally provide higher quantum yields due to the increased energy available for overcoming activation barriers on the excited-state potential energy surfaces [22]. The optimal wavelength range for Bicyclo[5.2.2]undeca-1,6-diene cycloreversion is expected to be in the 280-350 nm region based on similar bicyclic systems.

Mechanistic studies using time-resolved spectroscopy reveal that the cycloreversion process occurs on picosecond to nanosecond timescales [19]. The reaction pathway involves the formation of biradical intermediates on the excited-state surface, followed by bond cleavage and product formation through conical intersection points that facilitate efficient internal conversion back to the ground state [19] [20].

The efficiency of the photochemical process is influenced by competing deactivation pathways, including fluorescence, internal conversion, and intersystem crossing to triplet states [22]. Molecular design strategies to enhance cycloreversion quantum yields focus on minimizing these competing processes through appropriate substitution patterns and conformational constraints.

XLogP3

2.7

Exact Mass

148.125200510 g/mol

Monoisotopic Mass

148.125200510 g/mol

Heavy Atom Count

11

Dates

Last modified: 08-11-2024

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